molecular formula C12H21NO5 B060413 N-Boc-4-carboxymethoxypiperidine CAS No. 161948-70-5

N-Boc-4-carboxymethoxypiperidine

Cat. No.: B060413
CAS No.: 161948-70-5
M. Wt: 259.3 g/mol
InChI Key: YHUAHIMRWSVXCN-UHFFFAOYSA-N
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Description

N-Boc-4-carboxymethoxypiperidine, also known by its IUPAC name { [1-(tert-butoxycarbonyl)-4-piperidinyl]oxy}acetic acid, is a chemical compound with the molecular formula C12H21NO5. It is commonly used in organic synthesis, particularly in the preparation of various pharmaceuticals and biologically active molecules. The compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-4-carboxymethoxypiperidine typically involves the following steps:

  • Protection of Piperidine: : The piperidine ring is first protected by introducing the Boc group. This is usually achieved by reacting piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA).

    Piperidine+Boc2ON-Boc-piperidine\text{Piperidine} + \text{Boc}_2\text{O} \rightarrow \text{N-Boc-piperidine} Piperidine+Boc2​O→N-Boc-piperidine

  • Carboxymethylation: : The protected piperidine is then reacted with a carboxymethylating agent, such as chloroacetic acid or its derivatives, under basic conditions to introduce the carboxymethoxy group.

    N-Boc-piperidine+ClCH2COOHThis compound\text{N-Boc-piperidine} + \text{ClCH}_2\text{COOH} \rightarrow \text{this compound} N-Boc-piperidine+ClCH2​COOH→this compound

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves using continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Boc-4-carboxymethoxypiperidine can undergo various chemical reactions, including:

  • Substitution Reactions: : The compound can participate in nucleophilic substitution reactions, where the carboxymethoxy group can be replaced by other nucleophiles.

  • Deprotection Reactions: : The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

  • Oxidation and Reduction: : The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and deprotection.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO).

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

    Oxidation/Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).

Major Products

    Substitution: Various substituted piperidines depending on the nucleophile used.

    Deprotection: 4-carboxymethoxypiperidine.

    Oxidation/Reduction: Corresponding oxidized or reduced derivatives.

Scientific Research Applications

N-Boc-4-carboxymethoxypiperidine is widely used in scientific research due to its versatility:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Used in the study of enzyme inhibitors and receptor ligands.

    Medicine: Plays a role in the development of drugs targeting neurological disorders and other diseases.

    Industry: Utilized in the production of fine chemicals and as a building block in material science.

Mechanism of Action

The mechanism of action of N-Boc-4-carboxymethoxypiperidine depends on its application. In drug development, it often acts as a precursor to active pharmaceutical ingredients (APIs). The Boc group protects the amine functionality during synthetic transformations, which can later be removed to reveal the free amine that interacts with biological targets.

Comparison with Similar Compounds

Similar Compounds

    N-Boc-piperidine: Lacks the carboxymethoxy group, used as a protecting group for piperidine.

    4-carboxymethoxypiperidine: Lacks the Boc protecting group, more reactive due to the free amine.

    N-Boc-4-hydroxypiperidine: Similar structure but with a hydroxyl group instead of a carboxymethoxy group.

Uniqueness

N-Boc-4-carboxymethoxypiperidine is unique due to the presence of both the Boc protecting group and the carboxymethoxy functionality. This dual functionality allows for selective reactions and transformations, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-4-9(5-7-13)17-8-10(14)15/h9H,4-8H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHUAHIMRWSVXCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363607
Record name N-Boc-4-carboxymethoxypiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161948-70-5
Record name N-Boc-4-carboxymethoxypiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxy)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Sodium hydride (596 mg of a 60% dispersion in oil, 14.9 mmol) was added portionwise to a stirred solution of tert-butyl-4-hydroxypiperidine-1-carboxylate (1.0 g, 5 mmol) in anhydrous THF (20 ml) at rt. After 15 min, bromoacetic acid (1.38 g, 9.94 mmol) was introduced and stirring continued for 5 h. Additional bromoacetic acid (5 mmol) and sodium hydride (5 mmol) were added and stirring continued for 24 h. The reaction was quenched with water (2 ml) and diluted with EtOAc (20 ml), which was washed with saturated aqueous NaHCO3 (20 ml). Using dilute HCl, the aqueous phase was acidified to pH 2 and the precipitate extracted into EtOAc (50 ml). The organic phase was dried (MgSO4), evaporated and the residue was purified by flash chromatography (5% AcOH in IH-EtOAc, 7:3 to 1:1) to afford the title acid: RT=2.89 min; m/z (ES+)=260.3 [M+H]+.
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0 (± 1) mol
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1 g
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20 mL
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1.38 g
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5 mmol
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5 mmol
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